Atn-161

Catalog No.
S548433
CAS No.
262438-43-7
M.F
C23H35N9O8S
M. Wt
597.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atn-161

CAS Number

262438-43-7

Product Name

Atn-161

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide

Molecular Formula

C23H35N9O8S

Molecular Weight

597.6 g/mol

InChI

InChI=1S/C23H35N9O8S/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38)/t13-,14-,15-,16-,17-/m0/s1

InChI Key

MMHDBUJXLOFTLC-WOYTXXSLSA-N

SMILES

CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N

Solubility

Soluble in DMSO, soluble in water

Synonyms

Ac- Pro-His-Ser-Cys-Asn-NH2, Ac-PHSCN-NH2, acetyl-prolyl-histidyl-seryl-cysteinyl-asparaginamide

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N

Description

The exact mass of the compound Atn-161 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, soluble in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in SARS-CoV-2 Infection Treatment

Specific Scientific Field: This application falls under the field of Virology and Infectious Disease.

Summary of the Application: ATN-161 has been studied as a potential therapy for SARS-CoV-2 infection. The focus of the research is on inhibiting the entry of SARS-CoV-2 into host cells .

Methods of Application or Experimental Procedures: The research hypothesizes a mechanism based on α5β1 integrin, which is believed to play a role in the entry of SARS-CoV-2 into host cells. ATN-161, an integrin binding peptide, is used to inhibit the interaction between the SARS-CoV-2 spike protein and its host binding partners .

Results or Outcomes: ATN-161 has been found to inhibit infection in vitro and demonstrates increases in cell viability when administered prophylactically . It is well-studied, with the potential for more rapid introduction into clinical trials than many other compounds currently undergoing preclinical evaluation .

Application in Colorectal Cancer Treatment

Specific Scientific Field: This application falls under the field of Oncology.

Summary of the Application: ATN-161 has been studied in combination with an NADPH oxidase inhibitor, diphenyleneiodonium chloride (DPI), as a potential therapy for colorectal cancer .

Methods of Application or Experimental Procedures: The research focuses on the mechanistic link between Neutrophil Extracellular Traps (NETs) and tumor progression. The combination of DPI and ATN-161, an integrin α5β1 inhibitor, is used to suppress tumor progression .

Results or Outcomes: The combination of DPI and ATN-161 effectively suppresses tumor progression in vivo .

ATN-161 is a synthetic peptide derived from the synergy region of human fibronectin, specifically designed to inhibit integrin interactions crucial for tumor angiogenesis and metastasis. The peptide sequence is Ac-PHSCN-NH2, where a cysteine residue replaces an arginine in the original sequence (PHSRN). This modification enhances its pharmaceutical properties, making it a promising candidate for cancer therapy by targeting integrins such as alpha-5 beta-1 and alpha-v beta-3, which are implicated in various cancers .

  • ATN-161 acts as an antagonist of integrins α5β1 and αvβ3 [, ].
  • These integrins are expressed on endothelial cells, which form the lining of blood vessels, and play a crucial role in angiogenesis (blood vessel formation) and tumor progression [, ].
  • By binding to these integrins, ATN-161 disrupts their function, thereby inhibiting angiogenesis and potentially limiting tumor growth and metastasis [].
  • ATN-161 is currently under investigation as a potential cancer therapeutic, and its safety profile in humans has not been fully established.
  • Studies suggest that ATN-161 has minimal effects on tumor cell proliferation at high concentrations, indicating a potential for targeted therapy against the tumor vasculature [].
  • Further research is necessary to determine the complete safety profile of ATN-161.

Additional Considerations

  • Recent research has explored the potential application of ATN-161 beyond cancer treatment.
  • Studies suggest it may also have therapeutic potential for SARS-CoV-2 infection by interfering with viral entry into host cells [].
  • More research is needed to validate these findings.

ATN-161 functions primarily as a noncompetitive inhibitor of integrin-mediated signaling rather than blocking integrin-dependent adhesion. The mechanism involves binding to integrin beta subunits, which may disrupt integrin activation through disulfide interchange. This inhibition can lead to reduced cell migration and adhesion, particularly in endothelial cells involved in angiogenesis . In vitro studies have shown that ATN-161 can inhibit PHSRN-induced invasion in prostate cancer cell lines, suggesting its potential to interfere with tumor progression .

ATN-161 exhibits significant antiangiogenic properties by inhibiting the migration and adhesion of activated endothelial cells. In preclinical studies, it has demonstrated the ability to reduce tumor growth and metastasis in animal models by decreasing blood vessel density within tumors. Clinical trials have indicated that ATN-161 can stabilize disease progression in patients with advanced solid tumors, with some patients experiencing prolonged stable disease . Additionally, ATN-161 has shown potential antiviral activity against the SARS-CoV-2 virus by inhibiting its interaction with host cell integrins .

The synthesis of ATN-161 can be achieved through various methods, including solution-phase synthesis and solid-phase peptide synthesis. The specific approach used may depend on the desired purity and yield. For instance, ATN-453, a biotinylated analogue of ATN-161, was synthesized using solid-phase methods while retaining full binding activity . The peptide's structure is characterized by its unique sequence that includes multiple amide bonds and a thiol group from the cysteine residue, which is crucial for its biological activity .

ATN-161 has several therapeutic applications primarily in oncology as an antiangiogenic agent. Its ability to inhibit integrin-mediated processes makes it suitable for treating various cancers where angiogenesis plays a critical role. Additionally, due to its interaction with viral proteins, ATN-161 is being explored for potential use against viral infections like COVID-19 . Its unique mechanism allows it to be considered for combination therapies alongside traditional chemotherapeutic agents.

Studies have shown that ATN-161 interacts specifically with integrins alpha-5 beta-1 and alpha-v beta-3. These interactions are crucial for mediating cellular responses associated with angiogenesis and metastasis. The peptide's ability to disrupt these interactions has been validated through various assays, including enzyme-linked immunosorbent assays and binding studies using purified integrins . Furthermore, pharmacokinetic studies indicate that ATN-161 exhibits a U-shaped dose-response curve, suggesting increased efficacy at lower doses .

Several compounds exhibit similar mechanisms or target similar pathways as ATN-161. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
ATN-453Integrin binding peptideBiotinylated analogue of ATN-161
CilengitideIntegrin antagonistTargets alpha-v beta-3 integrin; RGD-based
EMD 121974Integrin antagonistSelective for alpha-5 beta-1 integrin
LFA-1 InhibitorsBlock lymphocyte functionTargets leukocyte function; different pathway

ATN-161's uniqueness lies in its non-RGD based structure, enabling it to selectively target specific integrins without blocking adhesion directly, which sets it apart from other integrin antagonists like Cilengitide that utilize the RGD motif . This specificity may result in fewer side effects related to adhesion blockade while still effectively inhibiting tumor-associated angiogenesis.

ATN-161 exerts potent inhibitory effects on tumor cell extravasation through basement membranes via multiple interconnected mechanisms. The compound demonstrates remarkable efficacy in preventing tumor cell invasion across basement membrane barriers, representing a critical therapeutic intervention in cancer metastasis [1] [3].

Basement Membrane Invasion Inhibition

Research conducted by Livant et al. demonstrated that ATN-161 effectively inhibited PHSRN-induced basement membrane invasion in both human DU145 and rat MLL prostate cancer cell lines. The compound's mechanism involves disruption of the integrin α5β1-fibronectin interaction, which is essential for tumor cell adhesion to and degradation of basement membrane components [1]. This inhibition occurs through ATN-161's non-competitive antagonism of integrin binding, wherein the peptide binds to β subunits of integrins outside the RGD-binding pocket [2].

Phase I clinical trials involving 26 patients with advanced solid tumors revealed that ATN-161 administration at doses ranging from 0.1 to 16 mg/kg thrice weekly resulted in reduced metastatic potential without dose-limiting toxicities [1]. The compound's pharmacokinetic profile demonstrated dose-independent clearance at levels above 0.5 mg/kg, with saturable elimination observed at 8.0 and 16.0 mg/kg doses [1].

Matrix Metalloproteinase Modulation

ATN-161 significantly suppresses matrix metalloproteinase (MMP) expression, particularly MMP-2 and MMP-9, which are crucial enzymes in basement membrane degradation. Studies in oxygen-induced retinopathy mouse models demonstrated that ATN-161 treatment at 1.0 μg/μL intravitreal administration resulted in substantial inhibition of MMP-2 (p=0.04) and MMP-9 (p=0.001) expression [4] [5]. This suppression occurs through inhibition of nuclear factor-κB (NF-κB) activation, creating a cascade effect that reduces basement membrane degradation capacity [4].

The compound's effect on MMP expression extends to multiple cancer types. In experimental ischemic stroke models, ATN-161 treatment at 1 mg/kg intraperitoneal injection preserved basement membrane integrity by maintaining claudin-5 and collagen IV expression while reducing MMP-9 transcription [6] [7]. This preservation of basement membrane structural proteins represents a dual mechanism whereby ATN-161 both prevents degradation and maintains barrier function [6].

Integrin-Dependent Signaling Disruption

ATN-161 disrupts integrin-dependent signaling pathways essential for tumor cell extravasation. The compound binds exclusively to integrin β subunits through its cysteine thiol group, forming disulfide bonds that suppress integrin function [1] [2]. This binding mechanism is distinct from RGD-based inhibitors, as ATN-161 acts as a non-competitive antagonist that blocks integrin activation rather than direct ligand binding [2].

Research demonstrates that ATN-161 effectively inhibits phosphorylation of focal adhesion kinase (FAK) and protein kinase B (AKT), key downstream effectors in integrin signaling pathways [8]. In brain endothelial cells subjected to oxygen-glucose deprivation and reperfusion, ATN-161 treatment at 10 μM significantly reduced phosphorylated FAK and AKT levels, thereby disrupting the signaling cascade necessary for tumor cell invasion [8].

StudyModel SystemBasement Membrane EffectConcentration/DoseMechanism
Livant et al. (2000)DU145 and MLL prostate cancer cellsInhibited PHSRN-induced basement membrane invasionIn vitro assaysInhibition of integrin α5β1-fibronectin interaction
Cianfrocca et al. (2006)Phase 1 clinical trial (26 patients)Reduced metastatic potential in cancer patients0.1-16 mg/kg thrice weeklySystemic integrin antagonism
Zhong et al. (2019)Experimental ischemic stroke in miceReduced IgG extravasation through basement membrane1 mg/kg IP injectionPreserved claudin-5 and collagen IV
Sui et al. (2018)Oxygen-induced retinopathy miceReduced basement membrane degradation via MMP-2/9 inhibition1.0 μg/μL intravitrealInhibited NF-κB activation and MMP expression
Parry et al. (2006)MDA-MB-231 breast cancer cellsBlocked basement membrane invasion in 3D culture0.5-2.0 mg/mLDisrupted α5β1-fibronectin signaling

Dual Targeting of Angiogenic Switch and Vasculogenic Mimicry

ATN-161 demonstrates exceptional efficacy in targeting both angiogenic switch mechanisms and vasculogenic mimicry processes, representing a comprehensive approach to tumor vascularization inhibition [9] [4].

Angiogenic Switch Inhibition

The compound exhibits a distinctive U-shaped dose-response curve in angiogenic switch inhibition, with optimal effectiveness observed at 1-10 mg/kg doses administered thrice weekly [9] [10]. This unique pharmacological profile was demonstrated in Matrigel plug models and Lewis lung carcinoma studies, where ATN-161 showed maximal anti-angiogenic activity within this narrow therapeutic window [10].

ATN-161's mechanism of angiogenic switch inhibition involves disruption of protein kinase A (PKA)-dependent α5β1 integrin signaling pathways [10]. The compound's anti-angiogenic activity could be reversed by PKA inhibitors, confirming the central role of this pathway in ATN-161's therapeutic effects [10]. Preclinical studies demonstrated that systemic administration of 5 mg/kg ATN-161 over 16 days resulted in an 8-10 fold reduction in tumor blood vessel density compared to untreated controls [1] [9].

Vasculogenic Mimicry Disruption

ATN-161 effectively disrupts vasculogenic mimicry processes through multiple mechanisms targeting cancer cell plasticity and vascular channel formation. The compound inhibits endothelial cell migration, a critical component of vasculogenic mimicry, through disruption of fibronectin-integrin α5β1 signaling pathways [4] [11].

In choroidal neovascularization models, ATN-161 demonstrated synergistic anti-angiogenic effects when combined with anti-VEGF antibodies, indicating dual pathway targeting capabilities [11] [12]. This combination therapy approach targets both VEGF-dependent angiogenesis and integrin-mediated vasculogenic mimicry through two independent signaling pathways: fibronectin/integrin α5β1/FAK/ERK1/2 and fibronectin/integrin α5β1/FAK/AKT [11] [12].

Vascular Tube Formation Inhibition

The compound demonstrates potent inhibition of vascular tube formation in multiple experimental systems. In human choroidal endothelial cells, ATN-161 effectively blocked VEGF-induced capillary tube formation while showing minimal effects on cell proliferation [13]. This selective inhibition of tube formation versus proliferation suggests that ATN-161 specifically targets morphological changes associated with vasculogenic mimicry rather than general cell viability [13].

Studies in ocular neovascularization models revealed that ATN-161 treatment significantly reduced both retinal neovascularization and choroidal neovascularization through inhibition of integrin α5β1/FAK/AKT signaling pathways [4]. The compound's effectiveness in preventing vascular channel formation was demonstrated through flat-mount analysis showing substantial reductions in neovascularization areas [4].

StudyTarget ProcessAngiogenic EffectVasculogenic Mimicry ImpactSignaling Pathway
Donate et al. (2008)Angiogenic switch inhibitionU-shaped dose-response curve (1-10 mg/kg optimal)Inhibited endothelial cell migrationPKA-dependent α5β1 signaling
Wang et al. (2016)Dual VEGF/integrin pathway targetingSynergistic anti-angiogenic effect with anti-VEGFDisrupted fibronectin-integrin α5β1 signalingFN/integrin α5β1/FAK/ERK1/2 and AKT pathways
Xu et al. (2018)Ocular neovascularization suppressionReduced choroidal neovascularizationBlocked vascular tube formationIntegrin α5β1/FAK/AKT pathway
Sui et al. (2018)Retinal angiogenesis inhibitionDecreased retinal neovascularizationPrevented vascular channel formationNF-κB/MMP-2/9 pathway inhibition
Plunkett et al. (2006)Tumor angiogenesis suppressionReduced tumor vessel density 8-10 foldReduced metastatic vascular networksIntegrin β-subunit targeting

Mitochondrial Pathway Activation in Tumor Cell Apoptosis

ATN-161 demonstrates significant capacity to activate mitochondrial-mediated apoptosis pathways in tumor cells, representing a crucial mechanism for its anti-neoplastic effects [3] [8] [4].

Mitochondrial Membrane Integrity Modulation

The compound exerts protective effects on mitochondrial membrane integrity in non-malignant contexts while promoting mitochondrial dysfunction in cancer cells. In brain endothelial cells subjected to oxygen-glucose deprivation and reperfusion, ATN-161 treatment at 10 μM effectively prevented mitochondrial depolarization and preserved mitochondrial membrane potential [8]. This protective effect was demonstrated through JC-1 fluorescence assays, which showed reduced green fluorescence indicative of fewer depolarized mitochondria [8].

Transmission electron microscopy analysis revealed that ATN-161 treatment prevented oxygen-glucose deprivation-induced mitochondrial morphological changes, including increased mitochondrial size, vacuolations, and disorganized cristae [8]. The compound-treated cells maintained healthier mitochondrial ultrastructure with organized cristae, indicating preservation of mitochondrial function [8].

Apoptosis Induction Mechanisms

ATN-161 demonstrates selective apoptosis induction in malignant cells through disruption of integrin α5β1 signaling pathways. In three-dimensional culture systems using T4-2 breast cancer cells, ATN-161 treatment resulted in dose-dependent apoptosis induction, with 8.3% apoptosis at 0.5 mg/mL and 23.4% at 2.0 mg/mL concentrations [3]. Notably, the compound showed selectivity for malignant cells, with minimal effects on non-malignant S1 control cells [3].

The apoptotic mechanism involves caspase-3 and poly(ADP-ribose) polymerase (PARP) cleavage activation downstream of integrin signaling disruption [4]. In ocular neovascularization models, ATN-161 treatment promoted terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL)-positive cell formation, indicating DNA fragmentation characteristic of apoptosis [4].

Cisplatin Resistance Reversal

Recent research has demonstrated ATN-161's capacity to reverse intrinsic cisplatin resistance in nasopharyngeal carcinoma spheroids through reactivation of the ERK/caspase-3 pathway [14]. This finding suggests that ATN-161 can restore apoptotic sensitivity in chemotherapy-resistant cancer cells by modulating mitochondrial apoptosis pathways [14].

The compound's ability to enhance chemotherapy efficacy was also demonstrated in combination studies with 5-fluorouracil, where ATN-161 markedly enhanced the percentage of apoptotic tumor cells compared to either treatment alone [15]. This synergistic effect suggests that ATN-161 sensitizes cancer cells to apoptosis induction through mitochondrial pathway priming [15].

Selective Tumor Cell Targeting

ATN-161 demonstrates remarkable selectivity in its apoptotic effects, preferentially targeting malignant cells while sparing normal tissues. In prostate cancer studies, attempts to demonstrate apoptosis induction in MLL tumor cells were unsuccessful, suggesting that the compound's primary mechanism involves inhibition of angiogenesis rather than direct tumor cell killing [1] [9]. However, subsequent studies in breast cancer models clearly demonstrated direct apoptotic effects on malignant cells through integrin signaling disruption [3].

StudyCell TypeApoptosis MechanismMitochondrial EffectsApoptosis RateSelectivity
Bisht et al. (2010)T4-2 breast cancer cells in 3D cultureα5β1 integrin signaling disruptionReduced Akt signaling and survival8.3% (0.5 mg/mL) to 23.4% (2.0 mg/mL)Malignant cells only (not S1 controls)
Sui et al. (2021)bEnd.3 brain endothelial cellsMitochondrial depolarization preventionPreserved mitochondrial membrane potentialSignificant reduction in late apoptotic cellsProtective in ischemic conditions
Xu et al. (2018)Ocular neovascularization modelsCaspase-3 and PARP cleavage activationPromoted mitochondrial-mediated apoptosisIncreased TUNEL-positive cellsNeovascular endothelial cells
Zheng et al. (2021)Nasopharyngeal carcinoma spheroidsERK/caspase-3 pathway reactivationReversed cisplatin resistance via mitochondrial pathwayRestored apoptotic sensitivityCancer spheroids vs. monolayer
Plunkett et al. (2006)MLL prostate cancer cellsAttempted but unsuccessful apoptosis inductionNo direct mitochondrial effects observedNo measurable apoptosis inductionTumor vs. normal tissue

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

9

Exact Mass

597.23293028 g/mol

Monoisotopic Mass

597.23293028 g/mol

Heavy Atom Count

41

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XW0H5LE42K

Sequence

PHSCN

Drug Indication

Investigated for use/treatment in brain cancer and cancer/tumors (unspecified).

Mechanism of Action

ATN-161 is a non-RGD based integrin binding peptide targeting alpha-5 beta-1 and alpha-v beta-3. It inhibits the migration and adhesion of particular integrins on activated endothelial cells that play a critical role in tumor angiogenesis. Beta integrins, including beta(1), beta(3) and beta(5) subtypes, are present on endothelial cells and mediate endothelial cell-extracellular matrix interactions. Of particular interest to cancer progression is integrin alpha(5)beta(1) which is expressed on activated endothelial cells and plays a critical role in tumor angiogenesis. Likewise alpha(5)beta(1) integrin is also present on many tumor cells where is plays a key role in adhesion and migration and hence blocking this integrin can affect tumor progression both directly and also indirectly through the prevention of angiogenesis.

Other CAS

262438-43-7

Wikipedia

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide

Dates

Last modified: 08-15-2023
1: Dai W, Yang T, Wang X, Wang J, Zhang X, Zhang Q. PHSCNK-Modified and doxorubicin-loaded liposomes as a dual targeting system to integrin-overexpressing tumor neovasculature and tumor cells. J Drug Target. 2010 May;18(4):254-63. PubMed PMID: 19824864.
2: Doñate F, Parry GC, Shaked Y, Hensley H, Guan X, Beck I, Tel-Tsur Z, Plunkett ML, Manuia M, Shaw DE, Kerbel RS, Mazar AP. Pharmacology of the novel antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2): observation of a U-shaped dose-response curve in several preclinical models of angiogenesis and tumor growth. Clin Cancer Res. 2008 Apr 1;14(7):2137-44. PubMed PMID: 18381955.
3: Danese S, Sans M, Spencer DM, Beck I, Doñate F, Plunkett ML, de la Motte C, Redline R, Shaw DE, Levine AD, Mazar AP, Fiocchi C. Angiogenesis blockade as a new therapeutic approach to experimental colitis. Gut. 2007 Jun;56(6):855-62. Epub 2006 Dec 14. PubMed PMID: 17170016.
4: Chidlow JH Jr, Langston W, Greer JJ, Ostanin D, Abdelbaqi M, Houghton J, Senthilkumar A, Shukla D, Mazar AP, Grisham MB, Kevil CG. Differential angiogenic regulation of experimental colitis. Am J Pathol. 2006 Dec;169(6):2014-30. PubMed PMID: 17148665; PubMed Central PMCID: PMC1762465.
5: Khalili P, Arakelian A, Chen G, Plunkett ML, Beck I, Parry GC, Doñate F, Shaw DE, Mazar AP, Rabbani SA. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo. Mol Cancer Ther. 2006 Sep;5(9):2271-80. PubMed PMID: 16985061.
6: Cianfrocca ME, Kimmel KA, Gallo J, Cardoso T, Brown MM, Hudes G, Lewis N, Weiner L, Lam GN, Brown SC, Shaw DE, Mazar AP, Cohen RB. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours. Br J Cancer. 2006 Jun 5;94(11):1621-6. PubMed PMID: 16705310; PubMed Central PMCID: PMC2361324.
7: Stoeltzing O, Liu W, Reinmuth N, Fan F, Parry GC, Parikh AA, McCarty MF, Bucana CD, Mazar AP, Ellis LM. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice. Int J Cancer. 2003 Apr 20;104(4):496-503. PubMed PMID: 12584749.

Explore Compound Types